2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Description
2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a polyheterocyclic compound featuring a fused pyrido[1,2-a]pyrimidin-4-one core substituted with a quinazoline moiety linked via a sulfanylmethyl group. The pyrido[1,2-a]pyrimidin-4-one scaffold is recognized for its pharmacological versatility, including applications as antipsychotics, anti-inflammatory agents, and enzyme inhibitors .
Properties
IUPAC Name |
2-[[4-(benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c30-22-14-18(26-21-12-6-7-13-29(21)22)16-31-24-27-20-11-5-4-10-19(20)23(28-24)25-15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSLRJNOONFDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the benzylamino group and the sulfanylmethyl linker. The final step involves the fusion of the quinazoline core with the pyrido[1,2-a]pyrimidin-4-one moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline or pyrido[1,2-a]pyrimidin-4-one moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylamino or sulfanylmethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzylamino or sulfanylmethyl positions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound is primarily recognized for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in several cancers. Research has demonstrated that compounds with similar structures exhibit significant HDAC inhibitory activity, making them potential candidates for cancer therapy .
Table 1: Inhibitory Potency Against Histone Deacetylases
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | TBD | HDAC1, HDAC2 |
| Related Quinazolinones | 0.5 - 5 | Various HDACs |
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, the compound's interaction with protein kinases has been linked to its anticancer effects, suggesting that it may disrupt critical pathways in cancer progression .
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including lung (NCI-H460) and liver (HepG2) cancers. The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, highlighting its potential as a therapeutic agent against these malignancies .
Antimicrobial Properties
In addition to its anticancer applications, this compound has shown antimicrobial activity against various bacterial strains. The presence of specific functional groups enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. The minimum inhibitory concentration (MIC) values for several derivatives have been reported to be lower than those of standard antibiotics, indicating superior efficacy .
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli | 12 |
| Related Derivative A | S. aureus | 8 |
Mechanistic Insights
The mechanism of action for this compound involves multiple pathways:
- HDAC Inhibition : By inhibiting HDACs, the compound alters histone acetylation status, leading to changes in gene expression that favor apoptosis in cancer cells.
- Protein Kinase Modulation : The compound's structure allows it to interact with various protein kinases, which are pivotal in regulating cellular processes such as growth and survival.
Mechanism of Action
The mechanism of action of 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyrido[1,2-a]pyrimidin-4-one derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Impact on Activity: Piperazine and sulfonyl groups (e.g., in 2-methyl-3-(2-piperazin-1-yl-ethyl) derivatives) enhance antiproliferative activity, likely due to improved solubility and target engagement . Chlorine substituents (e.g., in 7-chloro derivatives) are common in screening libraries for kinase inhibition or antimicrobial activity . The benzylaminoquinazoline group in the target compound may mimic ATP-binding motifs in kinase inhibitors, a feature seen in related quinazoline drugs like gefitinib .
- Synthetic Routes: The target compound’s sulfanylmethyl linker suggests synthesis via nucleophilic substitution between a chloromethyl precursor and a thiolate intermediate, similar to methods used for thieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidin-5-ones (87% yield via Thorpe-Ziegler isomerization) . Iodine-DMSO-mediated Pictet-Spengler cyclization, effective for thiazolo-pyrido-pyrimidinones, could also apply to the target compound’s quinazoline moiety .
Biological Activity
The compound 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The target compound is synthesized through a multi-step reaction involving the condensation of benzylamine derivatives with quinazoline and pyrimidine precursors. The structural formula can be represented as follows:
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs) .
- Antiproliferative Effects : Studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Preliminary evaluations indicate that this compound also possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. This effect is likely due to its ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
A study conducted on a series of quinazolinone derivatives, including our target compound, revealed that it effectively inhibited the growth of lung cancer cells (A549) and breast cancer cells (MCF-7). The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential .
Antimicrobial Evaluation
In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound has been assessed using computer-aided drug design tools. The predictions suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, making it a viable candidate for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrido[1,2-a]pyrimidin-4-one derivatives, and how can they be adapted for synthesizing 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one?
- Answer : Key routes include Thorpe-Ziegler isomerization and Pictet-Spengler cyclization ( ). For example, 2-chloromethyl-pyrido[1,2-a]pyrimidin-4-one (intermediate) reacts with thiocarbonates (e.g., potassium N-phenyl-N'-cyano-imidothiocarbonate) to form thiazolo/pyrimidine-fused derivatives. Optimize yields using I₂-DMSO under mild conditions, which promotes efficient cyclization and reduces side reactions ( ).
Q. What pharmacological activities are associated with pyrido[1,2-a]pyrimidin-4-one derivatives, and how does the benzylaminoquinazoline substituent influence bioactivity?
- Answer : These derivatives exhibit aldose reductase (ALR2) inhibition (micromolar/submicromolar IC₅₀) and antioxidant properties ( ). The benzylamino group enhances hydrophobic interactions with ALR2’s active site, while hydroxyl/catechol moieties improve binding via hydrogen bonding. Chain elongation (e.g., benzyl substitution) may reduce activity, emphasizing the need for precise substituent positioning ( ).
Q. Which analytical techniques are critical for confirming the structural integrity of pyrido[1,2-a]pyrimidin-4-one derivatives?
- Answer : Use single-crystal X-ray diffraction for unambiguous structural elucidation (e.g., bond lengths, angles) (). Complement with ¹H/¹³C NMR to verify proton environments and FT-IR for functional group analysis. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy ( ).
Advanced Research Questions
Q. How can computational docking studies guide the optimization of this compound for enhanced target binding?
- Answer : Dock the compound into ALR2’s crystal structure (PDB ID: 1AH3) to map interactions (e.g., hydrophobic pockets, hydrogen bonds with Tyr48/His110). Modify substituents (e.g., introduce electron-withdrawing groups) to improve binding energy. Validate predictions with molecular dynamics simulations to assess stability ( ).
Q. How should researchers resolve contradictions in biological activity data for structurally similar pyrido[1,2-a]pyrimidin-4-one derivatives?
- Answer : Conduct meta-analysis of assay conditions (e.g., enzyme sources, buffer pH, co-solvents). For example, ALR2 inhibition is pH-sensitive; discrepancies may arise from variations in Tris vs. phosphate buffers. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics under standardized conditions ( ).
Q. What strategies ensure batch-to-batch consistency in pyrido[1,2-a]pyrimidin-4-one derivatives for preclinical studies?
- Answer : Adopt pharmacopeial reference standards (e.g., USP/EP guidelines) for purity assessment ( ). Implement HPLC-PDA with C18 columns (acetonitrile/ammonium acetate gradient) and LC-MS for impurity profiling. Monitor reaction intermediates via in-situ FT-IR to control side reactions ( ).
Q. How does the stereoelectronic environment of the sulfanylmethyl linker influence the compound’s reactivity and stability?
- Answer : The sulfanylmethyl group acts as a nucleophile in alkylation reactions. Use DFT calculations to evaluate charge distribution and susceptibility to oxidation. Stabilize via co-crystallization with antioxidants (e.g., BHT) or formulation in anhydrous DMSO ( ).
Methodological Considerations
- Experimental Design : Prioritize DoE (Design of Experiments) for reaction optimization (e.g., varying I₂-DMSO ratios, temperature) to maximize yield ( ).
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with synthetic intermediates to confirm regioselectivity ().
- Contradiction Analysis : Use SAR (Structure-Activity Relationship) matrices to identify outliers. For example, inactive methylated analogs highlight the necessity of free hydroxyl groups for ALR2 inhibition ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
